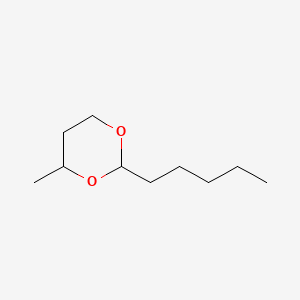

4-Methyl-2-pentyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

5455-66-3 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

4-methyl-2-pentyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-10-11-8-7-9(2)12-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

PAZFSHXCNQDZKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1OCCC(O1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Pentyl 1,3 Dioxane and Analogous 1,3 Dioxane Ring Systems

Established Strategies for 1,3-Dioxane (B1201747) Formation

The formation of 1,3-dioxanes is generally achieved through the reaction of a carbonyl compound with a 1,3-diol. organic-chemistry.org These reactions are typically reversible and require specific conditions to drive the equilibrium towards the desired product.

Acid-Catalyzed Acetalization of Carbonyl Compounds with 1,3-Diols

The most common method for synthesizing 1,3-dioxanes is the direct acid-catalyzed acetalization of an aldehyde or ketone with a 1,3-diol. ijsdr.orgorganic-chemistry.org This reaction is typically catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.org A standard procedure involves the use of a catalytic amount of p-toluenesulfonic acid in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion. organic-chemistry.org Other methods for water removal include the use of orthoesters or molecular sieves. organic-chemistry.org

A variety of catalysts have been developed to facilitate this transformation under milder conditions. For instance, zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient and chemoselective catalyst for the acetalization of carbonyl compounds. organic-chemistry.org Similarly, N-bromosuccinimide (NBS) can be used in a catalytic amount along with ethyl orthoformate and 1,3-propanediol (B51772) for an in situ acetal (B89532) exchange process that tolerates acid-sensitive groups. organic-chemistry.org Iodine has also been employed as a catalyst for the conversion of carbonyl compounds to 1,3-dioxanes using 1,3-bis(trimethylsiloxy)propane under neutral, aprotic conditions. organic-chemistry.org

Table 1: Catalysts for Acid-Catalyzed Acetalization

| Catalyst | Substrates | Conditions | Key Features |

|---|---|---|---|

| p-Toluenesulfonic acid | Carbonyl compounds, 1,3-diols | Refluxing toluene, Dean-Stark trap | Standard, effective water removal organic-chemistry.org |

| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | Mild conditions | High efficiency and chemoselectivity organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Carbonyl compounds, 1,3-propanediol | Ethyl orthoformate | Tolerates acid-sensitive groups organic-chemistry.org |

| Iodine | Carbonyl compounds, 1,3-bis(trimethylsiloxy)propane | Neutral, aprotic | Mild reaction conditions organic-chemistry.org |

Transacetalization and Acetal Exchange Processes in 1,3-Dioxane Synthesis

Transacetalization offers an alternative route to 1,3-dioxanes, involving the exchange of an acetal or ketal with a diol. This method is particularly useful when the direct acetalization is problematic. The reaction is also acid-catalyzed and proceeds by the exchange of the alcohol component of an existing acetal with a 1,3-diol. thieme-connect.depsu.edu For example, 2,2-dimethoxypropane (B42991) is commonly used to protect 1,3-diols as the corresponding acetonide. thieme-connect.de

Gas-phase studies have shown that transacetalization occurs extensively between 1,3-dioxane and various acylium ions, leading to the formation of six-membered 1,3-dioxanylium ions. psu.edu This process involves an initial O-acylation followed by ring-opening and ring-reforming steps. psu.edu In synthetic applications, transacetalization is a key step in the synthesis of complex molecules where a diol needs to be protected. thieme-connect.de The reaction of glycerol (B35011) with 1,1-diethoxyethane, for instance, proceeds via transacetalization to form a mixture of 1,3-dioxane and 1,3-dioxolane (B20135) isomers. researchgate.net

Stereoselective and Asymmetric Approaches to 1,3-Dioxanes

The synthesis of chiral 1,3-dioxanes is of significant interest due to their presence in numerous natural products and their utility as chiral building blocks. thieme-connect.deresearchgate.net Stereoselective methods aim to control the formation of specific stereoisomers.

Chiral Catalyst Development for Enantioselective 1,3-Dioxane Construction

The development of chiral catalysts has enabled the enantioselective synthesis of 1,3-dioxanes. Chiral phosphoric acids have emerged as effective organocatalysts for this purpose. researchgate.net For instance, they can catalyze an asymmetric cascade hemiacetalization/intramolecular oxy-Michael addition to achieve the kinetic resolution of racemic secondary alcohols, yielding optically active syn-1,3-dioxanes. researchgate.net

Rhodium(II) catalysts bearing chiral carboxylate ligands have been successfully employed in the three-component synthesis of chiral 1,3-dioxoles, which are structurally related to 1,3-dioxanes. nih.gov The enantioselectivity is governed by the chiral ligand, which directs the stereoselective cycloaddition. nih.gov Similarly, chiral N,N'-dioxide-metal complexes have shown high efficiency in catalyzing asymmetric reactions to produce complex cyclic structures. researchgate.net

Table 2: Chiral Catalysts in Stereoselective Synthesis

| Catalyst Type | Reaction | Key Feature |

|---|---|---|

| Chiral Phosphoric Acids | Asymmetric cascade hemiacetalization/intramolecular oxy-Michael addition | Kinetic resolution of secondary alcohols researchgate.net |

| Chiral Rhodium(II) Carboxylates | Three-component synthesis of 1,3-dioxoles | High enantioselectivity via controlled cycloaddition nih.gov |

| Chiral N,N'-Dioxide-Metal Complexes | Asymmetric Diels-Alder reactions | Synthesis of spirocyclic compounds with high enantiomeric excess researchgate.net |

| Chiral Oxazaborolidinones | Enantioselective ring-cleavage of acetals | Kinetic resolution of racemic 1,3-alkanediols researchgate.net |

Kinetic Resolution in the Synthesis of Optically Active 1,3-Dioxane Frameworks

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. princeton.edu In the context of 1,3-dioxane synthesis, this involves the differential reaction rate of two enantiomers with a chiral catalyst or reagent, leading to the formation of a chiral product and the recovery of the unreacted, enantiomerically enriched starting material. researchgate.netprinceton.edu

A notable example is the kinetic resolution of racemic secondary alcohols via a chiral phosphoric acid-catalyzed cascade reaction, which produces optically active syn-1,3-dioxane frameworks. researchgate.net By using either the (S) or (R) enantiomer of the catalyst, both enantiomers of the protected 1,3-diol can be synthesized with high optical purity. researchgate.net Another approach involves the use of chiral oxazaborolidinones to mediate the enantioselective ring-cleavage of acetals derived from racemic 1,3-alkanediols, achieving a satisfactory level of enantioselectivity. researchgate.net

Diastereoselective Additions and Control in Substituted 1,3-Dioxane Formation

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the formation of substituted 1,3-dioxanes, diastereoselectivity can be achieved through various strategies, including intramolecular conjugate additions and trapping of reactive intermediates.

Sustainable and Green Chemistry Protocols for Cyclic Acetal Synthesis

In recent years, the development of environmentally benign synthetic methods has become a major focus in chemical research. This has led to the exploration of sustainable protocols for the synthesis of 1,3-dioxanes, emphasizing the use of reusable catalysts and alternative energy sources to minimize waste and energy consumption.

Heterogeneous catalysts offer significant advantages in terms of separation from the reaction mixture, reusability, and reduced corrosiveness compared to traditional homogeneous acid catalysts. google.com Solid acid catalysts have demonstrated high catalytic activity in the synthesis of compounds with a 1,3-dioxane structure. google.com For instance, the Prins cyclization of styrene (B11656) with paraformaldehyde to produce 4-phenyl-1,3-dioxane (B1205455) has been effectively carried out using mesoporous ZnAlMCM-41 catalysts. rsc.org This method represents a liquid-phase heterogeneous catalytic approach that is both highly selective and environmentally friendly due to the catalyst's reusability. rsc.org

Research has also explored various other nanoporous materials as catalysts, including AlMCM-41, ZnMCM-41, USY, Hβ, HZSM-5, and H-mordenite, for the Prins cyclization reaction. rsc.org The use of these solid acids allows for milder reaction conditions and simpler post-processing, contributing to a more sustainable synthetic process. google.com

| Catalyst | Substrates | Product | Key Features |

| ZnAlMCM-41 | Styrene, Paraformaldehyde | 4-phenyl-1,3-dioxane | Ecofriendly, Reusable, High Selectivity rsc.org |

| Solid Acid Catalysts | Olefin, Formaldehyde (B43269) | 1,3-Dioxane Structure | High Activity, Non-corrosive, Recyclable google.com |

| AlMCM-41, ZnMCM-41, USY, Hβ, HZSM-5, H-mordenite | Styrene, Paraformaldehyde | 4-phenyl-1,3-dioxane | Comparative study of nanoporous materials rsc.org |

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. This technique has been successfully applied to the synthesis of 1,3-dioxolane derivatives, which are structurally related to 1,3-dioxanes, using graphene oxide as a catalyst. researchgate.net The sonochemical approach facilitates the reaction of epoxides or 1,2-diols with ketones, demonstrating the potential of ultrasound in promoting cyclic acetal formation. researchgate.net

In a relevant example, the synthesis of 1,8-dioxo-octahydroxanthene derivatives, which contain a dioxane ring, was efficiently achieved using p-dodecylbenzenesulfonic acid as a catalyst under ultrasound irradiation in an aqueous medium. nih.gov This method highlights the environmental benefits of using water as a solvent and the efficiency gains from ultrasonic activation. nih.govnih.gov The use of ultrasound provides an effective means of activation, contributing to greener synthetic protocols. nih.gov

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis methods. While direct mechanochemical synthesis of 4-Methyl-2-pentyl-1,3-dioxane is not extensively documented, the principles of this approach are applicable to the formation of related cyclic acetals. The synthesis of new 1,3-dioxane derivatives has been reported through the acetalization reaction of o-phthaldialdehyde with 2-substituted-1,3-propanediols, indicating the versatility of acetalization reactions in creating diverse dioxane structures. researchgate.net

Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions offer a powerful strategy for the efficient construction of complex molecules from simple precursors in a single operation. These approaches are highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation.

A notable cascade reaction for the synthesis of 1,3-dioxane frameworks involves a hemiacetalization followed by an intramolecular oxy-Michael addition. researchgate.net This method has been developed for the enantioselective synthesis of syn-1,3-diol frameworks. researchgate.net The process can be initiated through a tandem olefin cross-metathesis/hemiacetalization/intramolecular oxa-Michael addition of allylic or homoallylic alcohols with α,β-unsaturated ketones and aldehydes. researchgate.net

In one reported application, chiral phosphoric acid catalysts were used to facilitate an asymmetric cascade of hemiacetalization and intramolecular oxy-Michael addition, enabling the kinetic resolution of racemic secondary alcohols to yield chiral syn-1,3-diol frameworks protected as 1,3-dioxanes. researchgate.net This demonstrates a sophisticated approach to controlling stereochemistry while efficiently constructing the dioxane ring. researchgate.netacs.org

| Reaction Type | Key Steps | Catalyst | Outcome |

| Asymmetric Cascade | Hemiacetalization, Intramolecular Oxy-Michael Addition | Chiral Phosphoric Acid | Kinetic resolution of secondary alcohols, enantioselective synthesis of syn-1,3-diol frameworks researchgate.net |

| Tandem Reaction | Olefin Cross-Metathesis, Hemiacetalization, Intramolecular Oxa-Michael Addition | Not specified | Step-economical synthesis of syn-1,2- and syn-1,3-diol derivatives researchgate.net |

The Prins reaction, an acid-catalyzed addition of an aldehyde or ketone to an alkene, is a fundamental method for synthesizing 1,3-dioxanes. wikipedia.orgbeilstein-journals.org A significant advancement in this area is the development of a catalytic asymmetric intermolecular Prins reaction. acs.org This has been achieved using confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts for the reaction of styrenes with paraformaldehyde. acs.orgnih.gov

This enantioselective method produces a variety of 1,3-dioxanes in good yields and with high levels of enantioselectivity. acs.orgnih.gov The resulting enantioenriched 1,3-dioxanes are valuable intermediates that can be converted into optically active 1,3-diols. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin. acs.orgnih.gov This catalytic asymmetric Prins reaction has proven to be particularly selective for aryl olefins. acs.orgnih.gov

Chemical Reactivity and Transformation Pathways of 4 Methyl 2 Pentyl 1,3 Dioxane

Ring Opening Reactions and Mechanistic Insights

The principal reactions of 4-Methyl-2-pentyl-1,3-dioxane involve the cleavage of the acetal (B89532) C-O bonds, leading to the opening of the six-membered ring. These transformations can be initiated by acids or by a combination of reductive reagents and Lewis acids, often proceeding through key intermediates that dictate the reaction's outcome.

The most characteristic reaction of 1,3-dioxanes is their hydrolysis under acidic conditions. thieme-connect.de This process, often referred to as deprotection, regenerates the parent carbonyl compound and 1,3-diol. The mechanism begins with the protonation of one of the ring's oxygen atoms by a Brønsted or Lewis acid, which converts the oxygen into a good leaving group (an alcohol). thieme-connect.de The subsequent departure of this alcohol group is facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, ultimately leads to the cleavage of the ring. For this compound, this reaction yields hexanal (B45976) and 1,3-butanediol.

Table 1: Acid-Catalyzed Hydrolysis of this compound

| Reactant | Reagents | Products |

|---|

A synthetically valuable transformation of 1,3-dioxanes is their regioselective reductive cleavage. This reaction converts the cyclic acetal into a mono-protected 1,3-diol, which is a useful intermediate for further synthesis. The reaction is typically carried out using a combination of a Lewis acid and a metal hydride reducing agent, such as diisobutylaluminum hydride (DIBAL-H). thieme-connect.de

The Lewis acid coordinates to one of the oxygen atoms, activating the C2-O bond for cleavage. The hydride from the reducing agent then attacks the C2 carbon, leading to the opening of the ring. In unsymmetrical dioxanes like this compound, the cleavage can occur at either the C2-O1 bond or the C2-O3 bond, leading to two possible regioisomeric products. The outcome is determined by steric and electronic factors. Generally, bulky reagents will preferentially attack at the less sterically hindered site. thieme-connect.de In the case of this compound, cleavage of the C2-O1 bond (less hindered oxygen) would yield a protected primary alcohol, while cleavage of the C2-O3 bond (more hindered oxygen due to the C4-methyl group) would result in a protected secondary alcohol.

Table 2: Potential Products from Regioselective Reductive Cleavage

| Reactant | Reagents | Potential Product 1 (C2-O1 Cleavage) | Potential Product 2 (C2-O3 Cleavage) |

|---|

The formation of an oxocarbenium ion is a critical mechanistic step in the acid-catalyzed ring-opening of 1,3-dioxanes. researchgate.netresearchgate.net This planar, sp²-hybridized cation is stabilized by resonance, with the positive charge shared between the carbon and the remaining ring oxygen atom. The stability of this intermediate is a key factor in the reaction mechanism; for acetals derived from tertiary alcohols, the cleavage may proceed via a stable carbocation in an Sₙ1-like pathway. For those derived from primary or secondary alcohols, the process is more akin to an Sₙ2 pathway. researchgate.net

In the case of this compound, acid-catalyzed cleavage involves the formation of an oxocarbenium ion after the initial protonation and loss of one of the diol's hydroxyl groups. This intermediate is then susceptible to nucleophilic attack. The stereoelectronic environment of the oxocarbenium ion, influenced by the substituents on the original dioxane ring, can affect the stereochemical outcome of subsequent reactions. universiteitleiden.nl

Functional Group Interconversions and Derivatization

Beyond simple cleavage, the 1,3-dioxane (B1201747) structure allows for its use as a protecting group and, in some cases, for the modification of the ring itself to create new functional derivatives.

The primary application of the 1,3-dioxane moiety in organic synthesis is the protection of carbonyl groups and 1,3-diols. thieme-connect.de This strategy is employed when other parts of a molecule need to be modified under conditions that would otherwise affect the aldehyde, ketone, or diol. The stability of the dioxane ring to bases, nucleophiles, and many oxidizing and reducing agents makes it an effective protecting group. thieme-connect.de

The deprotection or cleavage of this compound is achieved through acid-catalyzed hydrolysis, which efficiently regenerates the original hexanal and 1,3-butanediol. This process is the reverse of the acetal formation reaction and is driven by the presence of a large excess of water.

Table 3: Deprotection of this compound

| Protected Molecule | Deprotection Conditions | Regenerated Functional Groups |

|---|

While the 1,3-dioxane ring is generally stable and its chemistry is dominated by cleavage reactions, modifications of the ring itself are possible, though less common. These transformations typically require the presence of other activating functional groups on the dioxane ring.

Table 4: Hypothetical Modification Based on Related Dioxane Chemistry

| Starting Dioxane Type | Reagents/Conditions | Transformation Type | Product Type |

|---|

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Substituted 1,3 Dioxanes

Mass Spectrometry (MS) Characterization

Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural information through analysis of its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the elemental formula of the parent ion, as each formula has a unique exact mass. For 4-Methyl-2-pentyl-1,3-dioxane (C₁₀H₂₀O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

Predicted HRMS Data for this compound

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₀H₂₀O₂ | 172.14633 |

| [M+H]⁺ | C₁₀H₂₁O₂⁺ | 173.15361 |

Different ionization techniques produce different types of mass spectra, providing complementary information.

Electron Ionization (EI-MS): EI is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive and reproducible fragmentation. emory.edu The resulting fragmentation pattern is like a fingerprint and can be used for structural elucidation. For this compound, fragmentation would likely involve cleavage of the pentyl chain and fragmentation of the dioxane ring.

Chemical Ionization (CI-MS): CI is a "soft" ionization technique that results in much less fragmentation than EI. whitman.edu The primary ion observed is often the protonated molecule, [M+H]⁺. umd.edu This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. whitman.edumdpi.com Depending on the reagent gas used (e.g., methane), adduct ions such as [M+CH₅]⁺ or [M+C₂H₅]⁺ may also be observed. nih.gov

Plausible Mass Fragments for this compound (EI-MS)

| m/z | Possible Fragment Identity |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M-CH₃]⁺ |

| 101 | [M-C₅H₁₁]⁺ (Loss of pentyl radical) |

| 87 | [C₅H₁₁O]⁺ |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation from pentyl chain) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for probing the molecular vibrations of a compound. These vibrations are specific to the types of chemical bonds and their arrangement within a molecule, offering a unique fingerprint for identification and structural analysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. In the case of this compound, the key functional groups are the C-O-C ether linkages of the dioxane ring and the C-H bonds of the alkyl (methyl and pentyl) substituents.

The FTIR spectrum of a related compound, 1,4-dioxane, shows characteristic bands for ν(CH2) vibrations at approximately 2965, 2912, 2887, and 2849 cm⁻¹, along with ring breathing vibrations at 613 and 1182 cm⁻¹. researchgate.net For this compound, similar characteristic peaks are expected. The presence of the pentyl and methyl groups would contribute to the C-H stretching and bending vibrations. The C-O-C stretching vibrations are typically strong and appear in the fingerprint region of the spectrum, providing definitive evidence for the dioxane ring structure.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (Pentyl, Methyl) | 2850-3000 | Strong |

| C-H Bend | Alkyl (Pentyl, Methyl) | 1375-1470 | Medium |

| C-O-C Stretch | Ether (Dioxane Ring) | 1050-1150 | Strong |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups and molecules.

Raman Spectroscopy for Conformational Studies

Raman spectroscopy is complementary to FTIR and involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the carbon backbone and conformational isomers of molecules like this compound.

The 1,3-dioxane (B1201747) ring, similar to cyclohexane (B81311), preferentially adopts a chair-like conformation to minimize steric strain. thieme-connect.de However, the presence of substituents can influence the conformational equilibrium. Raman spectroscopy can distinguish between different conformers (e.g., chair, boat, twist-boat) by detecting subtle shifts in vibrational frequencies associated with these different geometries. For instance, studies on substituted 1,3-dioxanes have utilized quantum-chemical calculations to analyze the potential energy surface and identify different conformational isomers. researchgate.netepa.gov Raman spectroscopy can experimentally validate these theoretical predictions. A band observed around 1300 cm⁻¹ in similar molecules is attributed to CH₂ twisting deformations, which can be sensitive to conformational changes. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Complex Mixture Analysis

Analytical Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful hyphenated technique used for the characterization of complex materials, including polymers and other non-volatile organic compounds. researchgate.netd-nb.info In this method, the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. d-nb.info These fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).

While this compound is a single compound, Py-GC/MS could be employed to analyze its presence in a complex matrix, such as a polymer blend or an environmental sample. nih.govresearchgate.net The pyrolysis of the material would generate a complex mixture of products, and the resulting chromatogram (the pyrogram) would display a series of peaks corresponding to the different volatile fragments. By comparing the retention time and mass spectrum of a peak to that of a known standard of this compound, its presence in the original sample can be confirmed and even quantified. The mass spectrometer would fragment the this compound molecule in a predictable way, producing a characteristic mass spectrum that serves as a molecular fingerprint for identification. jyu.fi

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-dioxane |

Strategic Role of 1,3 Dioxanes, Including 4 Methyl 2 Pentyl 1,3 Dioxane, in Advanced Organic Synthesis

Utilization as Protecting Groups for Carbonyl Compounds and 1,3-Diols

The primary and most widespread application of 1,3-dioxanes in organic synthesis is for the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols. rsc.org This strategy is fundamental in multi-step syntheses where specific functional groups need to be shielded from reaction conditions that would otherwise transform them.

The formation of a 1,3-dioxane (B1201747) is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, or vice versa. organic-chemistry.org For instance, 4-methyl-2-pentyl-1,3-dioxane can be synthesized from the reaction of hexanal (B45976) and 1,3-butanediol. This reversible reaction often requires the removal of water to drive it to completion. organic-chemistry.org

Key Characteristics of 1,3-Dioxanes as Protecting Groups:

Stability: 1,3-Dioxanes are notably stable under a wide range of conditions, including basic, nucleophilic, reductive, and oxidative environments. rsc.org

Lability: They are readily cleaved (deprotected) under acidic conditions, often through hydrolysis or transacetalization, which allows for the regeneration of the original carbonyl and diol functionalities when needed. rsc.orgorganic-chemistry.org

Chemoselectivity: The protection strategy allows for high chemoselectivity. For example, an aldehyde can be selectively protected in the presence of a ketone. thieme-connect.de

The stability profile of 1,3-dioxanes makes them particularly useful in organometallic chemistry and for selective reductions of other functional groups within a complex molecule. rsc.org The choice of the specific 1,3-diol and carbonyl compound can influence the stability and ease of cleavage of the resulting dioxane.

Table 1: Comparison of Protecting Groups for Carbonyl Compounds

| Protecting Group | Formation Conditions | Stability | Cleavage Conditions |

|---|---|---|---|

| 1,3-Dioxane | Carbonyl + 1,3-Diol, Acid Catalyst | Basic, Reductive, Oxidative | Acidic (e.g., aqueous acid) |

| 1,3-Dioxolane (B20135) | Carbonyl + 1,2-Diol, Acid Catalyst | Similar to dioxanes, but can be less stable | Acidic, generally cleave faster than dioxanes |

| Acyclic Acetal (B89532) | Carbonyl + 2 eq. Alcohol, Acid Catalyst | Generally less stable than cyclic acetals | Mild acidic conditions |

Building Blocks for the Construction of Complex Organic Molecules

Beyond their role as protecting groups, 1,3-dioxanes are pivotal intermediates and building blocks for synthesizing a diverse array of complex organic molecules. Their rigid, chair-like conformation and the potential for stereocontrol at their carbon centers make them attractive starting points for stereoselective synthesis.

The synthesis of stereodefined 1,3-diols is a significant challenge in organic chemistry, as these motifs are common in many natural products, particularly polyketides. thieme-connect.dersc.org 4,6-substituted 1,3-dioxanes serve as excellent precursors for these structures. By performing substitution reactions at the C4 position of the dioxane ring, it is possible to create new carbon-carbon bonds with a high degree of diastereoselectivity. thieme-connect.de Subsequent deprotection of the resulting homologated 1,3-dioxane yields the desired anti-1,3-diol. researchgate.net

Furthermore, chiral phosphoric acid catalysts have been developed for the asymmetric construction of 1,3-dioxanes through a hemiacetalization/intramolecular oxy-Michael addition cascade. nih.gov These optically active 1,3-dioxanes can then be transformed into valuable optically active 1,3-polyol motifs. nih.gov The enantioselective ring cleavage of dioxane acetals, mediated by a chiral Lewis acid, also provides a pathway for the asymmetric desymmetrization of meso-1,3-diols. nih.gov

Recent research has highlighted the use of 1,3-dioxanes as key intermediates in the synthesis of structurally diverse artificial glutamate (B1630785) analogs. rsc.orgrsc.orgnih.gov A key strategy involves the stereoselective formation of a 1,3-dioxane skeleton from a δ-hydroxyenone derivative through a process of hemiacetal formation followed by an oxa-Michael reaction. rsc.orgrsc.orgnih.gov This thermodynamically controlled cyclization allows for the construction of complex heterotricyclic systems that serve as analogs of the neurotransmitter glutamate. rsc.orgrsc.orgnih.gov These synthetic analogs are valuable tools for studying neurological pathways and for the discovery of potential therapeutic agents. rsc.org The formation of the 1,3-dioxane ring is a crucial step that establishes the core stereochemistry of the final molecule. rsc.orgnih.gov

Chiral, non-racemic 1,3-dioxanes are effective chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.dewikipedia.org The inherent chirality of the dioxane scaffold can effectively bias the facial selectivity of reactions occurring on a side chain attached to the ring.

This has been demonstrated in various transformations, including:

Asymmetric carbonyl reductions thieme-connect.de

Asymmetric cycloadditions thieme-connect.de

Diastereoselective epoxidations of α,β-unsaturated chiral acetals thieme-connect.de

The rigid, chair-like conformation of the 1,3-dioxane ring helps to create a well-defined steric environment, which is essential for achieving high levels of stereocontrol. thieme-connect.de After the desired stereocenter has been set, the chiral auxiliary can be removed and potentially recycled. numberanalytics.com

The robust nature and versatile chemistry of the 1,3-dioxane scaffold make it an excellent platform for the generation of chemically diverse compound libraries. These libraries are essential in drug discovery and chemical biology for screening against various biological targets. By varying the carbonyl and 1,3-diol components used in their synthesis, a vast number of structurally distinct 1,3-dioxanes can be readily prepared. researchgate.net

Research has shown that libraries of natural product-like 1,3-dioxane derivatives have yielded compounds with a range of biological activities. researchgate.net For example, novel 1,3-dioxolane and 1,3-dioxane derivatives have been synthesized and identified as effective modulators of multidrug resistance (MDR) in cancer cells, a significant challenge in chemotherapy. nih.gov

Structural Motifs Identified in Naturally Occurring Compounds and Their Synthetic Relevance

The 1,3-dioxane structural unit is not only a product of laboratory synthesis but is also found in a variety of naturally occurring compounds. rsc.orgthieme-connect.de The presence of this motif in nature underscores its stability and its role in the biosynthesis of complex molecules.

Notably, this compound, the subject of this article, has been identified in apple juice and cider. nih.govacs.org It is believed to be formed chemically from naturally present ingredients in apples, such as (R)-octane-1,3-diol, and aldehydes that are produced by the fruit or by yeast during fermentation. nih.govacs.org

Other examples of natural products containing the 1,3-dioxane ring include:

Coruscol A thieme-connect.de

Thromboxane A₂ thieme-connect.de

Theopederin A thieme-connect.de

Sesbanimide A thieme-connect.de

Sporol wikipedia.org

The discovery of these natural products provides inspiration for synthetic chemists to develop new methodologies for the construction of the 1,3-dioxane ring and to explore the biological activities of these and related structures. The synthesis of these complex natural products often involves strategies where the 1,3-dioxane moiety is either a key intermediate or a part of the final target structure.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dioxane |

| Hexanal |

| 1,3-Butanediol |

| 1,3-Dioxolane |

| (R)-octane-1,3-diol |

| Coruscol A |

| Thromboxane A₂ |

| Theopederin A |

| Sesbanimide A |

| Sporol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-pentyl-1,3-dioxane, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols with ketones or aldehydes. For example, reacting 2-pentanol derivatives with methyl-substituted diketones under controlled pH (e.g., H₂SO₄ catalysis) can yield the dioxane framework. Experimental design should focus on optimizing solvent polarity (e.g., toluene vs. THF) and temperature (80–120°C) to minimize side reactions like transacetalization. Monitoring reaction progress via GC-MS or NMR is critical for identifying intermediates and adjusting stoichiometry .

Q. How can structural and conformational properties of this compound be elucidated using computational and experimental techniques?

- Methodological Answer :

- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to optimize geometry, predict ring puckering, and analyze substituent effects on stability. Compare results with HF/6-31G** models to assess electron correlation contributions .

- Experimental : Use X-ray crystallography (via SHELX programs) for precise bond-length and angle measurements. Dynamic NMR can resolve chair vs. boat conformations by observing splitting patterns in axial/equatorial substituents .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound, and how do substituents influence activation barriers?

- Methodological Answer : Computational studies on analogous 5-nitro-1,3-dioxanes reveal a two-stage decomposition mechanism. For 4-methyl-2-pentyl derivatives:

- Stage 1 : Homolytic cleavage of the C–O bond (rate-limiting step).

- Stage 2 : Radical recombination or further fragmentation.

Solvent effects (e.g., DMSO) lower activation energy by stabilizing transition states through polarity interactions. Compare Gibbs free energy profiles (ΔG‡) at B3LYP/6-311++G** level with implicit solvent models. Validate experimentally via thermogravimetric analysis (TGA) and mass spectrometry .

Q. How do solvent polarity and proticity affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by destabilizing the ground state, while protic solvents (e.g., MeOH) stabilize intermediates via hydrogen bonding. Design kinetic experiments using varying solvent mixtures and track rate constants (k) via UV-Vis spectroscopy. Computational solvent cavity models (e.g., SMD) can predict solvation effects on transition-state stabilization .

Q. What role does stereochemistry play in the biological activity of this compound derivatives?

- Methodological Answer : Stereoelectronic effects from axial vs. equatorial substituents modulate interactions with enzyme active sites. Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) and evaluate inhibition constants (Ki) against target enzymes (e.g., cytochrome P450). Molecular docking (AutoDock Vina) paired with MD simulations can predict binding affinities and guide structural modifications .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent impurities or conformational dynamics. Standardize measurements using deuterated solvents (CDCl₃ or DMSO-d₆) and control temperature. Cross-validate assignments via 2D NMR (COSY, HSQC) and compare with computed chemical shifts (GIAO method at B3LYP/6-311+G** level) .

Key Data and Contradictions

- Thermal Stability : Substituent effects vary significantly. For example, bromine substituents show minimal solvent stabilization compared to methyl groups, altering decomposition pathways .

- Conformational Flexibility : Computational models (DFT) may overestimate ring puckering compared to crystallographic data due to neglect of crystal-packing forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.